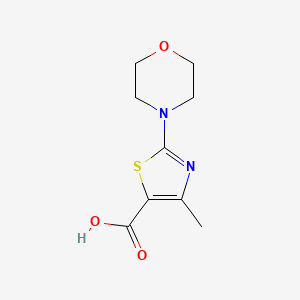

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid

Description

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is notable for its unique structure, which includes a thiazole ring substituted with a morpholine group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-7(8(12)13)15-9(10-6)11-2-4-14-5-3-11/h2-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJJRJBRRJIZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with morpholine under controlled conditions. One common method involves the use of thiazole-5-carboxylic acid derivatives, which are reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of substituted thiazole derivatives. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized thiazole compounds .

Scientific Research Applications

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases . Additionally, it is used in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological macromolecules, modulating their activity and leading to specific biological effects . The morpholine group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as 2-Mercapto-4-methyl-5-thiazoleacetic acid and 4-Methylthiazole-5-carboxylic acid . While these compounds share a common thiazole core, they differ in their substituents, which confer distinct chemical and biological properties. For example, 2-Mercapto-4-methyl-5-thiazoleacetic acid has a mercapto group that imparts unique reactivity, making it useful in the synthesis of metal complexes . In contrast, 4-Methylthiazole-5-carboxylic acid lacks the morpholine group, resulting in different solubility and bioavailability profiles . The presence of the morpholine group in this compound makes it particularly suitable for applications requiring enhanced solubility and bioavailability.

Biological Activity

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 228.27 g/mol. The structure includes:

- Thiazole Ring : A five-membered ring containing nitrogen and sulfur.

- Morpholinyl Group : A six-membered ring with nitrogen and oxygen.

- Carboxylic Acid Group : Enhances solubility and biological activity.

These structural features contribute to its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer cells (4T1) and others. The mechanism involves inducing apoptosis through the activation of caspases, which are critical for programmed cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against several pathogens. For instance, it has been tested against Staphylococcus aureus and Salmonella Typhimurium, demonstrating effective inhibition at low concentrations . The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

The primary mechanism by which this compound exerts its biological effects appears to involve the modulation of signal transduction pathways associated with cell growth and survival. Specifically, it targets fibroblast growth factor receptors (FGFRs), inhibiting their activity and subsequently affecting multiple downstream signaling pathways involved in cell proliferation and angiogenesis.

Case Studies and Experimental Data

A summary of key findings from various studies is presented in the table below:

Pharmacological Profiles

In addition to anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the morpholinyl group could enhance its ability to interact with various biological targets, making it a candidate for further investigation into its pharmacological profiles.

Q & A

Q. What are the established synthetic protocols for 4-methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation or heterocyclic ring formation. For example, thiazole derivatives are often synthesized via refluxing precursors (e.g., thioamides or α-haloketones) with morpholine in acetic acid or ethanol. Sodium acetate is frequently used as a catalyst to facilitate cyclization . Key parameters include:

- Temperature : Prolonged reflux (3–5 hours at 100–120°C) ensures complete ring closure.

- Solvent : Polar aprotic solvents (e.g., DMF) or acetic acid enhance solubility of intermediates.

- Workup : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify the morpholine ring (δ 2.5–3.5 ppm for N-CH groups) and thiazole protons (δ 7.0–8.5 ppm). Carboxylic acid protons appear as broad signals near δ 12–14 ppm .

- IR : Strong absorption at ~1700 cm confirms the carboxylic acid group.

- HPLC/MS : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% formic acid) and ESI-MS validate molecular weight (e.g., [M+H]+ at m/z 269) .

Q. How does the morpholine substituent influence the compound’s reactivity in further derivatization?

Methodological Answer: The morpholine ring’s electron-rich nitrogen enhances nucleophilic substitution at the thiazole’s 2-position. For instance:

- Amide Coupling : Carboxylic acid can react with amines via EDC/HOBt activation in DCM/DMF to form prodrugs or conjugates .

- Esterification : Ethyl chloroformate in THF converts the acid to esters for solubility studies .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound and its derivatives?

Methodological Answer: Quantum mechanical calculations (DFT) predict transition states and intermediates. For example:

- Reaction Path Search : Identify energy barriers for cyclization steps using Gaussian09 with B3LYP/6-31G* basis sets.

- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction conditions (e.g., acetic acid vs. ethanol) .

- Machine Learning : Train models on existing thiazole synthesis data to predict optimal catalysts or temperatures .

Q. What strategies address contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies).

- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates, which may explain variability in IC values .

- SAR Studies : Systematically modify the morpholine or carboxylic acid groups to isolate pharmacophoric motifs .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Pull-Down Assays : Immobilize the compound on sepharose beads to identify protein targets from cell lysates.

- Molecular Docking : Use AutoDock Vina to simulate binding to suspected targets (e.g., kinases or GPCRs) .

- CRISPR Knockout : Generate cell lines lacking candidate receptors to confirm target specificity .

Q. What methodologies improve the compound’s solubility and stability in aqueous buffers for in vivo studies?

Methodological Answer:

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts (e.g., using NaOH/KOH in ethanol) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (prepared via solvent evaporation) to enhance bioavailability .

- Lyophilization : Freeze-dry with trehalose or mannitol to stabilize the compound for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.